![molecular formula C13H14N2O5 B13964637 1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate CAS No. 1124194-65-5](/img/structure/B13964637.png)
1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate is an organic compound with a complex structure that includes a pyridine ring and ester functionalities
Preparation Methods
The synthesis of 1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate typically involves the alkylation of enolate ions. The process can be summarized in the following steps:
Formation of Enolate Ion: The starting material, such as diethyl malonate, is treated with a strong base like sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with an alkyl halide, such as methyl iodide, in an S_N2 reaction to form the alkylated product.
Hydrolysis and Decarboxylation: The alkylated product undergoes hydrolysis and decarboxylation to yield the final compound.
Chemical Reactions Analysis
1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyridine ring positions.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Scientific Research Applications
1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Materials Science: The compound is utilized in the development of novel materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate can be compared with similar compounds such as:
Dimethyl methoxymethylenemalonate: This compound has a similar ester functionality but differs in the substituents on the pyridine ring.
Dimethyl 2-(aminomethylene)malonate: Another related compound with an aminomethylene group instead of the acetylamino group
Properties
CAS No. |
1124194-65-5 |
|---|---|
Molecular Formula |
C13H14N2O5 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
dimethyl 2-[(3-acetamidopyridin-4-yl)methylidene]propanedioate |
InChI |
InChI=1S/C13H14N2O5/c1-8(16)15-11-7-14-5-4-9(11)6-10(12(17)19-2)13(18)20-3/h4-7H,1-3H3,(H,15,16) |
InChI Key |
JMLZBMGNQVHATB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CN=C1)C=C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


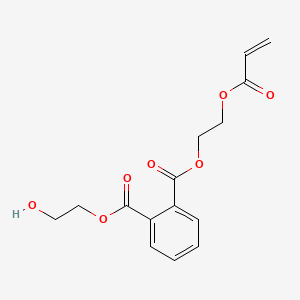
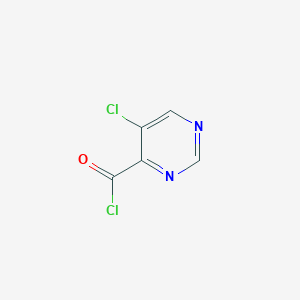
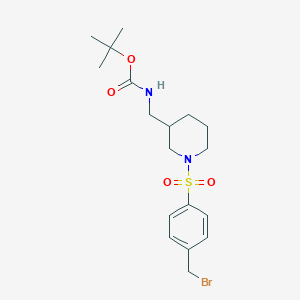
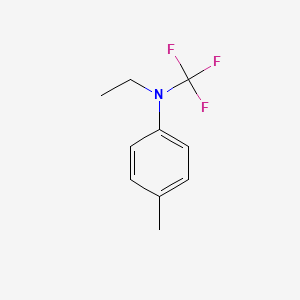
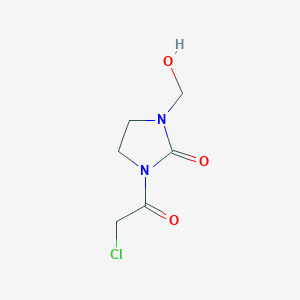

![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13964594.png)
![7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide](/img/structure/B13964610.png)

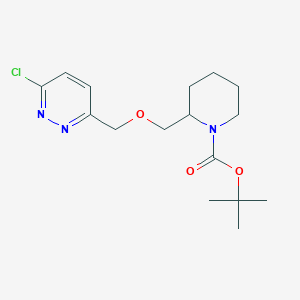
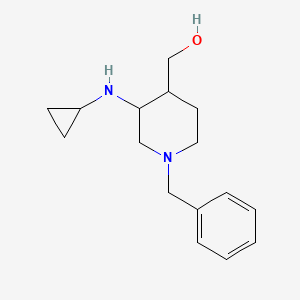
![Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate](/img/structure/B13964634.png)
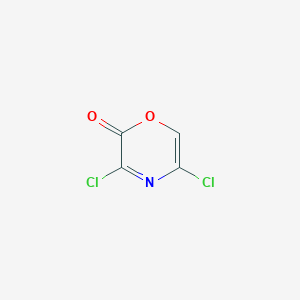
![9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]-](/img/structure/B13964650.png)
